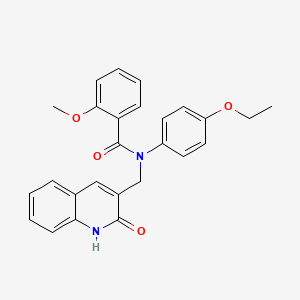
N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxy-N-(2-methoxyphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxy-N-(2-methoxyphenyl)benzamide, also known as HMQMB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxy-N-(2-methoxyphenyl)benzamide exerts its pharmacological effects through multiple mechanisms. It has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer progression. N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxy-N-(2-methoxyphenyl)benzamide also activates certain signaling pathways that promote cell death in cancer cells. Additionally, N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxy-N-(2-methoxyphenyl)benzamide has been shown to scavenge free radicals and reduce oxidative stress.
Biochemical and Physiological Effects:
N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxy-N-(2-methoxyphenyl)benzamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, reduce the activity of certain enzymes involved in cancer progression, and induce cell death in cancer cells. N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxy-N-(2-methoxyphenyl)benzamide has also been shown to reduce oxidative stress and protect against DNA damage.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxy-N-(2-methoxyphenyl)benzamide in lab experiments is its high potency and specificity. N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxy-N-(2-methoxyphenyl)benzamide has been shown to exhibit potent anticancer and anti-inflammatory effects at low concentrations. However, one of the limitations of using N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxy-N-(2-methoxyphenyl)benzamide in lab experiments is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research and development of N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxy-N-(2-methoxyphenyl)benzamide. One area of interest is the development of novel drug delivery systems that can improve the solubility and bioavailability of N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxy-N-(2-methoxyphenyl)benzamide. Another area of interest is the investigation of the potential synergistic effects of N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxy-N-(2-methoxyphenyl)benzamide with other anticancer and anti-inflammatory agents. Additionally, further studies are needed to elucidate the exact mechanisms of action of N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxy-N-(2-methoxyphenyl)benzamide and its potential therapeutic applications in different disease conditions.
Conclusion:
In conclusion, N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxy-N-(2-methoxyphenyl)benzamide is a chemical compound that has shown promising results in scientific research for its potential therapeutic applications. Its ability to exhibit anti-inflammatory, antioxidant, and anticancer properties makes it a promising candidate for further research and development. However, further studies are needed to fully understand its mechanisms of action and potential therapeutic applications.
Synthesis Methods
N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxy-N-(2-methoxyphenyl)benzamide can be synthesized through a multistep process that involves the condensation of 2-hydroxy-3-formylquinoline with 2-methoxyaniline, followed by the reaction with 4-methoxybenzoyl chloride. The final product is obtained through purification and recrystallization.
Scientific Research Applications
N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxy-N-(2-methoxyphenyl)benzamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxy-N-(2-methoxyphenyl)benzamide has been tested in vitro and in vivo for its ability to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress.
properties
IUPAC Name |
4-methoxy-N-(2-methoxyphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O4/c1-30-20-13-11-17(12-14-20)25(29)27(22-9-5-6-10-23(22)31-2)16-19-15-18-7-3-4-8-21(18)26-24(19)28/h3-15H,16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRGCOFCSRQZUTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N(CC2=CC3=CC=CC=C3NC2=O)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-(2-methoxyphenyl)-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

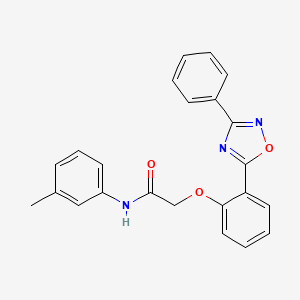

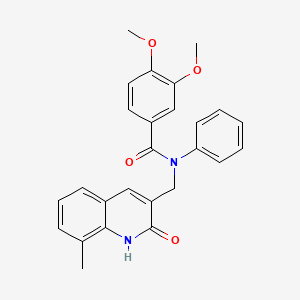
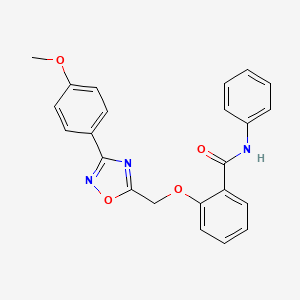
![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide](/img/structure/B7694988.png)

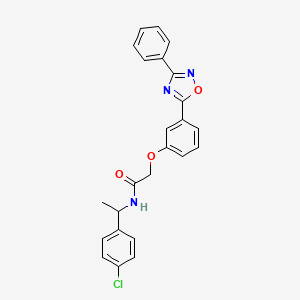

![4-[[2-[4-(Propan-2-ylsulfamoyl)phenoxy]acetyl]amino]benzamide](/img/structure/B7695015.png)
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7695023.png)



